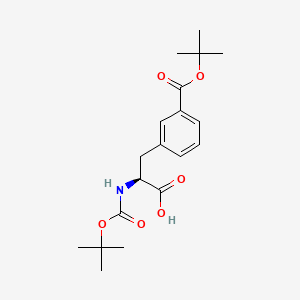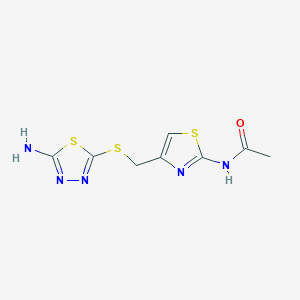![molecular formula C5H9NO2S B14896448 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide is a unique spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces the desired this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Industry: Its unique chemical properties make it useful in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide is primarily related to its ability to mimic the piperidine ring in bioactive compounds. This mimicry allows the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The presence of sulfur and nitrogen atoms within the ring system enhances its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
1-Azaspiro[3.3]heptane: Lacks the sulfur atom, making it less versatile in certain chemical reactions.
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine, but with different substitution patterns.
Uniqueness: 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide stands out due to the presence of both sulfur and nitrogen atoms within its spirocyclic structure. This dual heteroatom presence imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C5H9NO2S |
|---|---|
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
1λ6-thia-2-azaspiro[3.3]heptane 1,1-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)5(4-6-9)2-1-3-5/h6H,1-4H2 |
Clé InChI |
MMARPSYDOKQCGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


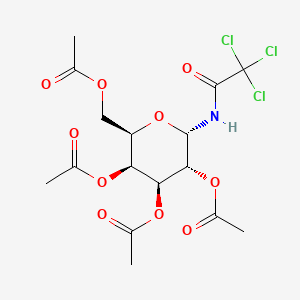
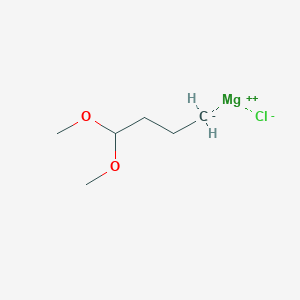
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
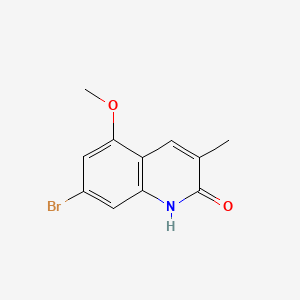






![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
